molecular formula C36H64O2 B579008 Linoleyl linoleate CAS No. 17673-62-0

Linoleyl linoleate

Cat. No. B579008
CAS RN: 17673-62-0
M. Wt: 528.906
InChI Key: BWPODKUVJMQURN-UHFFFAOYSA-N
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Description

Linoleyl linoleate is a wax ester . It is produced by the reduction of the carboxylic acid group in linoleic acid . Linoleic acid is an omega-6 fatty acid and an octadecadienoic acid .


Synthesis Analysis

Linoleyl linoleate is synthesized from linoleic acid. Linoleic acid is readily synthesized in bacteria, protozoa, and plants . The synthesis of β-sitosterol linolenate was catalyzed using isoctane and Candida rugosa lipase and employing nanotube as emulsifier .


Molecular Structure Analysis

The molecular formula of Linoleyl linoleate is C36H64O2 . It contains 101 bonds in total, including 37 non-H bonds, 5 multiple bonds, 30 rotatable bonds, 5 double bonds, and 1 ester .


Physical And Chemical Properties Analysis

Linoleic acid, a component of Linoleyl linoleate, is a colorless to straw-colored liquid . It is an unsaturated fatty acid and is essential to human diet .

Safety and Hazards

The safety data sheet for Linoleyl linoleate indicates that it produces fumes containing harmful gases (carbon) when burned .

Future Directions

Future research could focus on the nutritional outcomes of Linoleyl linoleate, as it has been shown to improve lipid metabolism and gut bacteria, reducing the level of pro-inflammatory cytokines . Another potential area of research is the role of Linoleyl linoleate in RNA delivery .

Mechanism of Action

Target of Action

Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .

Mode of Action

Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .

Biochemical Pathways

Linoleic acid, the precursor of linoleyl linoleate, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.

Pharmacokinetics

It’s known that linoleic acid, from which linoleyl linoleate is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that linoleyl linoleate may have similar properties, potentially affecting its bioavailability.

Result of Action

The action of linoleyl linoleate, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .

Action Environment

The action, efficacy, and stability of linoleyl linoleate can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, linoleyl linoleate in the body

properties

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPODKUVJMQURN-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleyl linoleate

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